molecular formula C16H10Cl2FNO4S B13346252 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 31368-32-8

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13346252
CAS No.: 31368-32-8
M. Wt: 402.2 g/mol
InChI Key: AGJNBXQYIMASIF-ZPUQHVIOSA-N
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Description

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and sulfonyl fluoride

Preparation Methods

The synthesis of 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the buta-1,3-dien-1-yl intermediate: This step involves the reaction of a suitable diene precursor with a chlorinated nitrobenzene derivative under specific conditions.

    Coupling with benzene-1-sulfonyl fluoride: The intermediate is then reacted with benzene-1-sulfonyl fluoride in the presence of a catalyst to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation reactions: The compound can undergo oxidation reactions, particularly at the buta-1,3-dien-1-yl moiety, forming epoxides or other oxidized products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitro and chloro groups may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride include:

    5-(4-Chloro-2-nitrophenyl)furfural: This compound shares the chloro and nitro functional groups but differs in its overall structure and reactivity.

    5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another related compound with similar functional groups but different applications and properties.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

31368-32-8

Molecular Formula

C16H10Cl2FNO4S

Molecular Weight

402.2 g/mol

IUPAC Name

5-chloro-2-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H10Cl2FNO4S/c17-13-7-5-12(16(9-13)25(19,23)24)4-2-1-3-11-6-8-14(20(21)22)10-15(11)18/h1-10H/b3-1+,4-2+

InChI Key

AGJNBXQYIMASIF-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C=C/C2=C(C=C(C=C2)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC=CC2=C(C=C(C=C2)Cl)S(=O)(=O)F

Origin of Product

United States

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